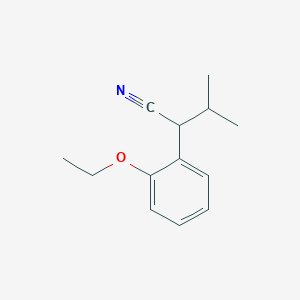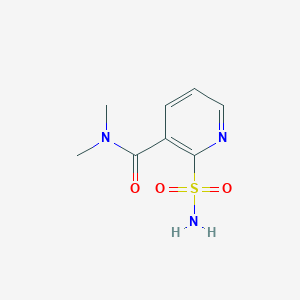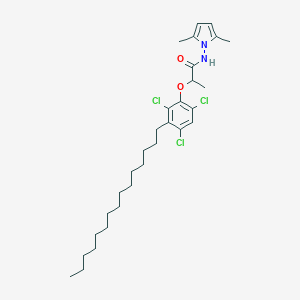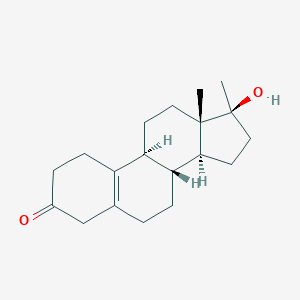
2-(2-Ethoxyphenyl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-12, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of nitriles and has a molecular weight of 205.28 g/mol. In
Wirkmechanismus
The exact mechanism of action of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It may also interact with the opioid receptors in the brain, leading to its analgesic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Ethoxyphenyl)-3-methylbutanenitrile can decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of pain and inflammation. In addition, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This makes it a safer option for use in animal studies. However, one limitation is that its solubility in water is low, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile. One area of research could focus on its potential as a treatment for mood disorders such as depression and anxiety. Another area of research could investigate its potential as a pain reliever for chronic pain conditions. Additionally, further studies could explore its mechanism of action and its effects on different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 2-ethoxybenzaldehyde and 3-methylbutanenitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or toluene. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in behavioral tests. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
120352-93-4 |
|---|---|
Produktname |
2-(2-Ethoxyphenyl)-3-methylbutanenitrile |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3 |
InChI-Schlüssel |
PICRMDCCMUNZOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Synonyme |
Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)


![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)


![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)


